molecular formula C23H30O4 B14113935 [(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate

[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B14113935
M. Wt: 370.5 g/mol
InChI Key: HROBKIGWGPCEDS-WTUWNYANSA-N
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Description

[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate is a complex organic compound with a steroidal structure. This compound is characterized by its intricate arrangement of carbon rings and functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate involves multiple steps, typically starting from simpler steroidal precursors. One common method involves the acetylation of a hydroxyl group at the 17th position of the steroidal backbone. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or ether derivatives .

Mechanism of Action

The mechanism of action of [(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This modulation can result in anti-inflammatory effects, inhibition of cell proliferation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h7,10,13,18-20H,5-6,8-9,11-12H2,1-4H3/t18?,19?,20?,21-,22-,23?/m0/s1

InChI Key

HROBKIGWGPCEDS-WTUWNYANSA-N

Isomeric SMILES

CC(=O)C1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C

Origin of Product

United States

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